3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

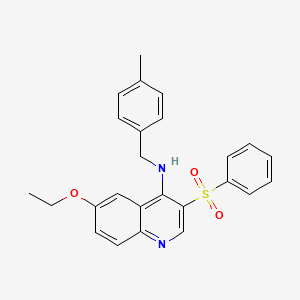

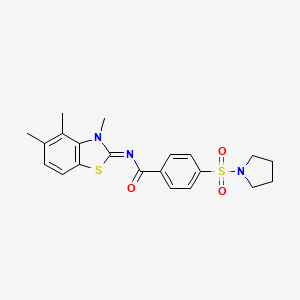

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 . It is a member of the isoxazole family, a group of five-membered heterocyclic compounds that are commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl group and a carboxylic acid group . The isoxazole ring is a heterocyclic compound containing two adjacent nitrogen and oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and often involve the formation of new bonds at the 3, 4, or 5 positions of the isoxazole ring . For example, Baranov and his group synthesized 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives .Physical And Chemical Properties Analysis

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid has a molecular weight of 191.18 . Its density is approximately 1.3 g/cm3 , and its refractive index is 1.62 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

- Scientific Field: Pharmacology

- Application Summary: Isoxazole derivatives have shown potential antibacterial and antifungal activity .

- Results or Outcomes: The specific results are not provided in the source, but the compounds were described as showing “potential” activity, suggesting that they were effective to some degree .

Drug Discovery

- Scientific Field: Drug Discovery

- Application Summary: Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Results or Outcomes: The specific results are not provided in the source, but the isoxazole core structure has been found in many drugs, suggesting that it is a useful scaffold in drug discovery .

Metal-Free Synthetic Routes

- Scientific Field: Organic Chemistry

- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s significant in the field of drug discovery and there’s a need to develop new eco-friendly synthetic strategies .

- Results or Outcomes: The review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Synthesis of 3,5-Disubstituted Isoxazoles

- Scientific Field: Organic Chemistry

- Application Summary: Isoxazole derivatives display a wide spectrum of biological activities. Several isoxazole derivatives such as cloxacillin, isocarboxazid, dicloxacillin, glisoxepide, leflunomide, oxacillin, and valdecoxib are well-known drugs exhibiting different chemotherapeutic activities .

- Methods of Application: There are many synthetic approaches to isoxazoles. The most common strategies to access 3,5-disubstituted isoxazoles involve oxidation of 2-isoxazolines, cyclisation of alkynyl oxime ethers, condensation of hydroxylamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, and cyclisation of α,β-unsaturated oximes or β-keto oximes .

- Results or Outcomes: The 1,3-dipolar cycloaddition reaction between alkyne and nitrile oxide is a direct and extensively used approach to afford numerous isoxazole derivatives .

Anticancer Activity

- Scientific Field: Pharmacology

- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Functionalized isoxazole scaffolds show different biological activities such as anticancer .

- Results or Outcomes: The specific results are not provided in the source, but the isoxazole core structure has been found in many drugs, suggesting that it is a useful scaffold in drug discovery .

Synthesis of Trisubstituted Pyrazoles/Disubstituted Isoxazoles

- Scientific Field: Organic Chemistry

- Application Summary: α-Halohydrazones/ketoximes are transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .

- Results or Outcomes: Proper functionalization of α-haloketoximes and a change of conditions also allowed the chemoselective synthesis of chromenone-oximes as well as rearranged isoxazoles .

Zukünftige Richtungen

The development of new synthetic strategies for isoxazole derivatives, including 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid, is a significant area of research . Given the wide range of biological activities exhibited by isoxazole derivatives, further exploration of these compounds could lead to the development of new drugs with improved efficacy and safety profiles .

Eigenschaften

IUPAC Name |

3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFSZQCZMWZMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982325.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)

![5-(2-morpholino-2-oxoethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2982331.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2982332.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2982336.png)

![[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride](/img/structure/B2982337.png)